
4-Hydroxymethylthiazole
Overview
Description
4-Hydroxymethylthiazole (CAS: 7036-04-6), also known as 1,3-thiazol-4-ylmethanol, is a thiazole derivative featuring a hydroxymethyl (–CH$_2$OH) substituent at the 4-position of the thiazole ring. This compound is a versatile intermediate in organic synthesis and pharmaceutical research. Its structure is characterized by a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with the hydroxymethyl group enhancing polarity and enabling participation in hydrogen bonding .
Preparation Methods
4-Hydroxymethylthiazole can be synthesized through several methods. One common method involves the reaction of sodium thiocyanate with formaldehyde under alkaline conditions to produce 1-mercapto formaldehyde, which is then oxidized to form this compound . Another method involves the reaction of maleic anhydride with thiourea under alkaline conditions to produce 1H-thiazol-4-one, which is then reduced to form this compound .
In industrial production, a clean preparation process has been developed that involves the use of thiazole-4-carboxaldehyde as a starting material. This compound is reacted with methanol and sodium tetrahydroborate at 0°C for one hour, followed by the addition of a saturated aqueous ammonium chloride solution . The reaction mixture is then filtered, and the filtrate is concentrated to obtain this compound .
Chemical Reactions Analysis
4-Hydroxymethylthiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, methanol, and ammonium chloride .
Oxidation: The compound can be oxidized to form thiazole-4-carboxaldehyde.
Reduction: Reduction of thiazole-4-carboxaldehyde with sodium borohydride in methanol produces this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of thiazole-4-carboxaldehyde with sodium borohydride yields this compound as the major product .
Scientific Research Applications
While the search results do not directly focus on the applications of "4-Hydroxymethylthiazole," they do provide information on related compounds and their uses, which can help infer potential applications of this compound. Here's a summary based on the search results:
Scientific Research Applications
Medicinal Chemistry Thiazole derivatives, including ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate, are used as building blocks for synthesizing potential drug candidates targeting microbial infections and cancer.
- Drug resistance reversal Certain 3-alkyl and 3-aryl esters of hexahydroquinoline derivatives with a 2-aryl thiazole substitution at the 4-position can enhance the antibacterial activity of ciprofloxacin against resistant Staphylococcus aureus strains .
Organic Synthesis
- Intermediate in Heterocyclic Compound Synthesis Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate serves as an intermediate in synthesizing complex heterocyclic compounds.
- Thiazole derivative preparation A process exists for preparing 4-methyl-5-formyl-thiazole, a thiazole derivative, using sodium borohydride in the presence of AlCl3 .
Biological Studies
- Antimicrobial and anticancer properties Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Selective cytotoxicity against renal cells 4-pyridyl-2-anilinothiazoles (PATs) exhibit selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cells, mediated by autophagy induction .
- HMP uptake SAR11 bacteria's uptake of 4‐amino‐5‐hydroxymethyl‐2‐methylpyrimidine (HMP) is subject to complex regulation, influencing natural HMP levels .
Reactions of Ethyl 2-bromo-4-(hydroxymethyl)thiazole-5-carboxylate
- Substitution Formation of new thiazole derivatives with different substituents at the 2-position.
- Oxidation Conversion to carboxylic acids or aldehydes.
- Reduction Formation of alcohols or dehalogenated products.
Mechanism of Action
The mechanism of action of 4-Hydroxymethylthiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor, affecting various metabolic pathways . For example, it can inhibit the activity of certain enzymes involved in the synthesis of nucleic acids and proteins, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural and Functional Group Variations
Thiazole derivatives differ primarily in substituent groups, which dictate their physicochemical properties and biological activities. Below is a comparative analysis:
Key Observations:
- Polarity: Hydroxymethyl and hydroxyl groups (e.g., this compound, Aeruginol) increase polarity, enhancing solubility in polar solvents. In contrast, phenyl and tosyl groups reduce polarity, favoring lipid membrane permeability .
- Synthetic Accessibility : this compound is synthesized via direct functionalization, while phenylthiazoles (e.g., compound 5 in ) require Pd-catalyzed cross-coupling, reflecting higher complexity .
- Biological Activity : Carbohydrazide and acetamide derivatives (e.g., compound 9c in ) exhibit potent anticancer and antibacterial activities, likely due to hydrogen-bonding interactions with biological targets .
Physicochemical Properties
Property | This compound | 4-Methyl-2-phenylthiazole-5-carbohydrazide | 4-Tosyloxazole (5c) | Aeruginol |
---|---|---|---|---|
Molecular Weight (g/mol) | 131.17 | 317.39 | 293.30 | 223.27 |
Melting Point | Not reported | 160–162°C | 145–147°C | Not reported |
Solubility | High in polar solvents | Low in water; soluble in DMSO | Soluble in chloroform | Moderate in methanol |
Synthetic Yield | ~90% (estimated) | 75–85% | >90% | Not quantified |
Notes:
Biological Activity
4-Hydroxymethylthiazole (4-HMT) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical pathways, and various biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole ring structure with a hydroxymethyl group at the 4-position. This structural feature contributes to its reactivity and biological properties. The molecular formula for 4-HMT is .
Target Interactions
Thiazole derivatives, including 4-HMT, interact with various biological targets such as enzymes and receptors. They are known to participate in nucleophilic substitution reactions and can act as electrophiles. This interaction can lead to modifications in enzyme activity, influencing metabolic pathways significantly.
Biochemical Pathways
4-HMT has been shown to influence several key biochemical pathways:
- Metabolic Regulation : It interacts with enzymes involved in glycolysis and the citric acid cycle, potentially altering metabolite levels and energy production.
- Cell Signaling : The compound modulates cell signaling pathways, affecting gene expression related to oxidative stress and inflammation.
Antimicrobial Properties
Research indicates that 4-HMT exhibits significant antimicrobial activity against various bacteria and fungi. It has been shown to inhibit the growth of pathogens, making it a potential candidate for developing new antimicrobial agents.
Antioxidant Effects
The compound demonstrates antioxidant properties, which can protect cells from oxidative damage. This activity is crucial in mitigating the effects of free radicals in biological systems.
Anti-inflammatory Activity
4-HMT has been linked to anti-inflammatory effects, influencing the expression of pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4-HMT:
- Antimicrobial Efficacy : A study demonstrated that 4-HMT effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
- Oxidative Stress Modulation : In vitro experiments showed that 4-HMT reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its role as a protective agent against oxidative stress-induced damage.
- Inflammatory Response : Research indicated that treatment with 4-HMT led to decreased levels of inflammatory markers in animal models of arthritis, highlighting its therapeutic potential in inflammation-related conditions.
Dosage Effects and Toxicity
The biological effects of 4-HMT are dose-dependent. Lower doses may exhibit beneficial effects such as antioxidant and anti-inflammatory activities, while higher doses could lead to cytotoxic effects. Toxicity studies emphasize the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.
Summary Table of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibits growth of S. aureus and E. coli | , |
Antioxidant | Reduces ROS levels in cell lines | , |
Anti-inflammatory | Decreases inflammatory markers in animal models | , |
Cytotoxicity | Higher doses induce cellular damage | , |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Hydroxymethylthiazole and its derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions, catalytic coupling, or cyclization. For example:
- Hydrazinecarboximidamide derivatives are synthesized by refluxing thiazole intermediates with aminoguanidine hydrochloride and LiCl in ethanol for 24 hours, followed by crystallization .
- Thiazole-acetamide hybrids are prepared via Pd-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ and CuI in DMF at 70°C) to introduce aryl groups .
- Schiff base formation (e.g., 2-arylideneamino-thiazoles) involves refluxing 2-amino-thiazoles with aromatic aldehydes in ethanol for 6 hours .
Key Optimization Parameters:
Q. How is this compound characterized structurally and chemically?
Methodological Answer: Structural confirmation relies on multi-spectroscopic analysis :
- 1H/13C NMR : Assign peaks to thiazole protons (δ 6.5–8.5 ppm for aromatic protons) and hydroxymethyl groups (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Identify C=N (1650–1600 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.4% of theoretical values) .
Example Workflow:
- Synthesize compound and isolate via column chromatography (silica gel, hexane/EtOAc) .
- Record 1H NMR in DMSO-d₆ or CDCl₃, comparing shifts to literature .
- Perform LC-MS for molecular weight confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound analogs?
Methodological Answer: Systematic optimization involves:
- Catalyst Screening : Compare LiCl, CuI, and Pd catalysts for cross-coupling efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Gradients : Higher temperatures (e.g., 70–80°C) improve cyclization but may degrade heat-sensitive groups .
Case Study: In the synthesis of 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide , adjusting the Pd catalyst loading from 2% to 5% increased yield from 70.7% to 89.7% .
Q. How do structural modifications (e.g., substituents) influence the biological activity of this compound derivatives?
Methodological Answer: Structure-Activity Relationship (SAR) studies require:
- Analog Synthesis : Introduce substituents (e.g., halides, methoxy, nitro) at the thiazole 4-position .
- Biological Assays : Test antimicrobial (MIC assays) or anticancer (cell viability) activity .
Key Findings:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antibacterial activity (MIC: 0.5–2 µg/mL) .
- Bulkier aryl groups (e.g., naphthyl) improve binding to kinase targets (IC₅₀: <1 µM) .
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
Methodological Answer: Discrepancies often arise from:
- Bioavailability Issues : Poor solubility or metabolic instability. Use prodrug strategies (e.g., esterification of hydroxymethyl groups) .
- Assay Variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across studies .
Example: A thiazole derivative showed potent in vitro anticancer activity (IC₅₀: 1.2 µM) but poor in vivo efficacy due to rapid clearance. Modifying the hydroxymethyl group to a PEGylated analog improved pharmacokinetics .
Q. What computational methods are used to predict the binding modes of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with targets (e.g., EGFR kinase). The hydroxymethyl group often forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Case Study: Docking of 9c (thiazole-triazole acetamide) into α-glucosidase revealed key hydrophobic interactions with Phe649 and π-stacking with Tyr672, explaining its inhibitory activity (Ki: 0.8 µM) .
Properties
IUPAC Name |
1,3-thiazol-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOUANKVCYEIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376816 | |
Record name | 4-Hydroxymethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7036-04-6 | |
Record name | 4-Hydroxymethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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